molecular formula C13H18N2O4 B12182210 methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate

methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate

Cat. No.: B12182210
M. Wt: 266.29 g/mol
InChI Key: CSOCVVZQUPNYKA-UHFFFAOYSA-N
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Description

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate is a synthetic heterocyclic compound featuring a seven-membered cycloheptane ring fused with an oxazole moiety. The structure includes a beta-alaninate ester group linked via an acyl carbonyl to the oxazol-3-yl group.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 3-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)propanoate

InChI

InChI=1S/C13H18N2O4/c1-18-11(16)7-8-14-13(17)12-9-5-3-2-4-6-10(9)19-15-12/h2-8H2,1H3,(H,14,17)

InChI Key

CSOCVVZQUPNYKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=NOC2=C1CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate typically involves multiple steps, starting with the preparation of the cycloheptane ring followed by the introduction of the oxazole ring. Common reagents used in these reactions include cycloheptanone, hydroxylamine, and various catalysts to facilitate ring formation and fusion.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Ring Systems

Target Compound :

  • Core structure : 5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,2]oxazole (7-membered cycloheptane fused with oxazole).
  • Functional groups : Acylated beta-alaninate ester.

Comparable Compounds :

3-[(2,3-Dihydro-1H-6-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone (6) : Core structure: Pyrrolo[1,2-a]pyrrole (5-membered bicyclic) fused with quinazolinone. Functional groups: Methyl linkage to quinazolinone. Key difference: Smaller bicyclic system (5-membered) vs. the target’s 7-membered monocyclic ring.

Benzyl N-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) : Core structure: Quinazolinone linked to a furyl-propyl chain. Functional groups: Carbamate and furan moieties. Key difference: Linear chain architecture vs. the target’s fused cyclic system.

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone (4) : Core structure: 1,3,4-Oxadiazole with carbazole substitution. Functional groups: Methyl-oxadiazole and ketone groups. Key difference: Planar oxadiazole ring vs. the target’s puckered cycloheptane-oxazole system.

Structural Implications :

Observations :

  • The target compound’s synthesis likely requires specialized catalysts (e.g., Lewis acids) for cyclization, akin to the BF3•OEt2 used in compound 4 .
  • Higher yields in oxadiazole derivatives (82%) suggest that smaller heterocycles may be synthetically more accessible than the target’s complex fused system .
Physicochemical Properties
Compound IR (cm⁻¹) ¹H NMR (δ, ppm) Mass (m/z)
Target Compound (Not reported) (Not reported) (Not reported)
3-[(2,3-Dihydro-1H-pyrrolo...) (6) 1680 (C=O), 1600 (C=N) 2.80–3.20 (m, 4H, pyrrole), 7.30–8.10 (m, quinazolinone) 324 [M+H]+
1,3,4-Oxadiazole Derivative (4) 1720 (C=O), 1620 (C=N) 2.50 (s, 3H, CH3), 5.20 (s, 2H, CH2) 335 [M+H]+

Key Notes:

  • The absence of spectroscopic data for the target compound limits direct comparison, but analogous carbonyl (C=O) and C=N stretches in IR (1650–1720 cm⁻¹) are expected .
  • Mass spectral data for analogs suggest molecular ion peaks [M+H]+ consistent with their molecular weights.

Implications :

  • Beta-alaninate esters may enhance bioavailability compared to carbamates or ketones in analogs .

Biological Activity

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)-beta-alaninate (CAS Number: 1190269-27-2) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, with a molecular weight of 266.29 g/mol. The compound features a bicyclic oxazole ring fused to a tetrahydro-cycloheptane structure, which contributes to its biological activity.

PropertyValue
CAS Number1190269-27-2
Molecular FormulaC₁₃H₁₈N₂O₄
Molecular Weight266.29 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves the reaction of beta-alanine derivatives with appropriate acylating agents that introduce the oxazole moiety. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. A study on related compounds demonstrated significant antifungal effects against various strains such as Aspergillus niger and Candida albicans . These findings suggest that the oxazole ring may play a crucial role in enhancing antimicrobial activity.

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The compound was tested using MTT assays to assess cell viability. Results indicated that it possesses moderate cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .

Case Studies

  • Antifungal Evaluation : A series of experiments were conducted to assess the antifungal properties of this compound against Aspergillus species. The compound exhibited an IC50 value comparable to established antifungal agents .
  • Cytotoxicity Assessment : In a study involving various synthesized derivatives of cycloheptane-based compounds, this compound demonstrated significant inhibition of cell proliferation in human cancer cell lines with an IC50 value indicating effective cytotoxicity .

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